7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one
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Overview
Description
The compound “7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one” is a complex organic molecule. It contains a quinolinone core, which is a type of heterocyclic compound. This core is substituted with various functional groups including a 4-ethylpiperazin-1-yl group, a fluoro group, a propyl group, and a tosyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves the formation of the quinolinone core followed by the addition of the various substituents. For example, piperazine derivatives can be synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinolinone core with the various substituents attached at the specified positions. Unfortunately, without specific data, it’s not possible to provide a detailed analysis of the molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the types of functional groups present. For example, the presence of the piperazine group could potentially make the compound basic .Scientific Research Applications
Antibacterial Properties and Synthesis
Fluoroquinolones, including compounds structurally related to the specified molecule, have been extensively studied for their antibacterial activities. For instance, research on temafloxacin hydrochloride and its enantiomers highlights the broad-spectrum antimicrobial efficacy of such compounds, despite minor differences in their in vitro and in vivo antibacterial activities. These findings underscore the potential of fluoroquinolone derivatives in clinical development as antimicrobial agents (Chu et al., 1991).
Pharmacological Profiles
The synthesis and evaluation of fluoroquinolone derivatives for their anti-tubercular and antibacterial activity have also been documented. A range of novel analogues demonstrated significant in vitro activity against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria. These studies not only illustrate the compounds' potent antibacterial capabilities but also their potential applications in treating bacterial infections resistant to other antibiotics (Narva Suresh et al., 2014).
Alternative Synthesis Methods
The development of alternative synthesis methods for potent antibacterial agents, such as temafloxacin, demonstrates the ongoing research efforts to improve the efficiency and yield of fluoroquinolone production. Such advancements in synthetic methodologies could enhance the accessibility and clinical use of these antibacterial agents, making them more viable options for treating infections (D. Chu et al., 1992).
Antimycobacterial and Cytotoxic Evaluation
Further research into fluoroquinolone derivatives has shown their potential in antimycobacterial applications, with some compounds demonstrating significant activity against M. tuberculosis. These findings suggest that fluoroquinolone-based compounds could be valuable in developing new treatments for tuberculosis, especially given the emergence of multidrug-resistant strains (J. Sheu et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3S/c1-4-10-29-17-24(33(31,32)19-8-6-18(3)7-9-19)25(30)20-15-21(26)23(16-22(20)29)28-13-11-27(5-2)12-14-28/h6-9,15-17H,4-5,10-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLZGVVFJIBWDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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